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carboxylate

Cat. No.: B1398725 Get Quote

An In-Depth Technical Guide to Methyl 6-oxospiro[3.3]heptane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Methyl 6-oxospiro[3.3]heptane-2-carboxylate is a bifunctional synthetic building block of

significant interest in modern medicinal chemistry. Its rigid, three-dimensional spiro[3.3]heptane

core serves as a valuable bioisostere for commonly used carbocyclic and heterocyclic moieties,

offering a pathway to novel chemical space with potentially improved physicochemical

properties. This guide provides a comprehensive overview of its chemical properties, a detailed

synthesis protocol with mechanistic insights, spectroscopic analysis, and a discussion of its

strategic applications, particularly as a versatile linker in the development of Proteolysis

Targeting Chimeras (PROTACs) and as a scaffold in drug design.

Introduction: The Rise of Strained Spirocycles in
Medicinal Chemistry
In the quest for novel therapeutics, the exploration of new chemical space is paramount.

Traditional drug discovery has often relied on aromatic and saturated six-membered rings like

benzene and piperidine. While effective, these scaffolds can present challenges related to

metabolic stability, solubility, and synthetic tractability. Spirocyclic systems, particularly strained
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scaffolds like spiro[3.3]heptane, have emerged as powerful tools for overcoming these

limitations.

The spiro[3.3]heptane framework offers a unique combination of structural rigidity and three-

dimensionality.[1][2] This rigidity can improve binding affinity to biological targets by reducing

the entropic penalty upon binding. Furthermore, its non-planar structure provides precise exit

vectors for substituents, allowing for fine-tuned exploration of protein binding pockets.[1]

Azaspiro[3.3]heptanes, for instance, have been successfully employed as bioisosteres of

piperidine and morpholine, leading to compounds with enhanced properties that have

advanced into clinical trials.[3][4] Methyl 6-oxospiro[3.3]heptane-2-carboxylate is a key

intermediate that provides access to this valuable scaffold, featuring two distinct functional

handles for subsequent chemical elaboration.

Physicochemical and Structural Properties
Methyl 6-oxospiro[3.3]heptane-2-carboxylate is a colorless to yellow liquid at room

temperature.[5] Its core structure consists of two cyclobutane rings fused at a central

quaternary carbon. The presence of both a methyl ester and a ketone provides orthogonal

points for chemical modification.

Table 1: Key Physicochemical Properties
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Property Value Source(s)

CAS Number 1138480-98-4 [5][6][7][8]

Molecular Formula C₉H₁₂O₃ [6][9]

Molecular Weight 168.19 g/mol [6][8][9]

Physical Form Liquid [6]

IUPAC Name
methyl 6-oxospiro[3.3]heptane-

2-carboxylate

InChI Key
KPVYGLFZWUGNOJ-

UHFFFAOYSA-N
[5][6]

Boiling Point 259.9 ± 40.0 °C (Predicted) [10]

Density 1.18 ± 0.1 g/cm³ (Predicted) [10]

Storage 2-8°C, Sealed in dry conditions [5]

Synthesis and Mechanistic Considerations
The synthesis of Methyl 6-oxospiro[3.3]heptane-2-carboxylate can be achieved via a [2+2]

cycloaddition reaction. A detailed protocol derived from established methods is presented

below.[7]

Synthetic Workflow
The overall transformation involves the reaction of methyl 3-methylenecyclobutanecarboxylate

with a ketene equivalent generated in situ.
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Reactants & Reagents

Reaction & Workup Final Product

Methyl 3-methylenecyclobutanecarboxylate

[2+2] Cycloaddition
(in Methyl Acetate)

Trichloroacetyl chloride

Zinc Powder (Zn)

Copper Powder (Cu)

POCl₃ (cat.)

Quench with Acetic Acid

1. Stir 3h
2. Cool to 0°C Aqueous Workup

(Sat. NaHCO₃)
Stir overnight Silica Gel ChromatographyExtract & Concentrate Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 6-oxospiro[3.3]heptane-2-carboxylate.

Detailed Experimental Protocol
Reaction Setup: To a solution of methyl 3-methylenecyclobutanecarboxylate in methyl

acetate (45 mL), add copper powder (2.77 g, 43.6 mmol) and zinc powder (5.70 g, 87 mmol).

[7]

Reagent Addition: Prepare a solution of trichloroacetyl chloride (4.86 mL, 43.6 mmol) and

phosphorus oxychloride (0.37 mL, 4.0 mmol) in methyl acetate (45 mL). Add this solution

dropwise to the reaction mixture over a period of 2 hours at room temperature.[7] The use of

trichloroacetyl chloride with zinc-copper couple is a classic method for generating

dichloroketene, which undergoes cycloaddition. Phosphorus oxychloride likely acts as a

Lewis acid catalyst.
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Reaction Monitoring: Stir the reaction for 3 hours after the addition is complete. The progress

can be monitored by TLC or GC-MS.

Reductive Quench: Cool the mixture to 0°C and add an additional portion of zinc powder

(5.70 g, 87 mmol).[7] Then, add acetic acid (22.7 mL, 400 mmol) dropwise, ensuring the

internal temperature remains below 7°C.[7] This step is crucial for the reductive removal of

the chlorine atoms from the cyclobutanone intermediate formed after the cycloaddition.

Workup: Allow the reaction to warm to room temperature and stir overnight. Filter the mixture

through a pad of Celite®, rinsing with ethyl acetate.[7]

Extraction: Carefully wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃)

solution (2 x 200 mL). Caution: Gas evolution (CO₂) will occur.[7] Extract the aqueous layer

with a 1:1 mixture of ethyl acetate and diethyl ether (2 x 100 mL).

Purification: Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and

concentrate under reduced pressure. Purify the resulting residue by silica gel column

chromatography (e.g., 0-50% ethyl acetate in hexanes gradient) to yield the title compound

as a yellow oil (reported yield: 61%).[7]

Spectroscopic Characterization
Structural confirmation is critical for any synthetic compound. The following data are

characteristic of Methyl 6-oxospiro[3.3]heptane-2-carboxylate.

¹H NMR (400 MHz, CDCl₃): δ 3.68 (s, 3H, -OCH₃), 3.09-3.22 (m, 3H), 3.00-3.09 (m, 2H),

2.50-2.61 (m, 2H), 2.38-2.48 (m, 2H).[7]

Interpretation: The singlet at 3.68 ppm corresponds to the methyl ester protons. The

complex multiplets between 2.38 and 3.22 ppm are characteristic of the highly coupled

protons on the two cyclobutane rings. The integration confirms the presence of 9 aliphatic

protons in addition to the methyl group.

¹³C NMR (Predicted): Key signals would be expected for the ketone carbonyl (~208-215

ppm), the ester carbonyl (~173-175 ppm), the spirocyclic carbon, the methoxy carbon (~52

ppm), and several aliphatic carbons in the 30-50 ppm range.
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Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ would be at m/z = 168.08.

Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the

carboxylate group (-COOCH₃).

Applications in Drug Discovery and Synthesis
The unique structure of Methyl 6-oxospiro[3.3]heptane-2-carboxylate makes it a valuable

intermediate for several applications.

PROTAC Linker Synthesis
The compound is explicitly marketed as a PROTAC linker.[11] PROTACs are heterobifunctional

molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's

degradation. The linker component is critical for achieving the correct orientation and distance

between the two ligands. The spiro[3.3]heptane core provides a rigid, well-defined linker that

can improve the efficacy and selectivity of the resulting PROTAC. The ester and ketone

functionalities allow for differential derivatization to attach the target-binding and E3-binding

ligands.

PROTAC Molecule

Cellular Machinery

E3 Ligase Ligand

Spiro[3.3]heptane
Linker

(from title compound)
E3 Ubiquitin Ligase

 Binds

Target Protein Ligand

Target Protein

 Binds

Click to download full resolution via product page

Caption: Role of the spiro[3.3]heptane scaffold as a rigid linker in a PROTAC.

Bioisosteric Replacement and Scaffold Hopping
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The spiro[3.3]heptane motif is a validated bioisostere for cyclohexane and other six-membered

rings.[1] Replacing a traditional ring system with this scaffold can lead to:

Improved Physicochemical Properties: Increased aqueous solubility and metabolic stability.

Novelty and IP Position: Access to new, patentable chemical matter.

Enhanced Selectivity: The rigid conformation can favor binding to a specific target over off-

targets.

The ketone in Methyl 6-oxospiro[3.3]heptane-2-carboxylate can be further manipulated, for

example, through reduction to an alcohol, reductive amination to introduce an amine, or

deoxofluorination to install gem-difluoro groups, significantly expanding the accessible

chemical diversity.[12]

Safety and Handling
It is essential to handle this compound with appropriate safety precautions in a laboratory

setting.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation).[5][8]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[5]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab

coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion
Methyl 6-oxospiro[3.3]heptane-2-carboxylate is more than a simple chemical intermediate; it

is a gateway to a class of scaffolds that are increasingly important in modern drug discovery. Its

synthesis is well-documented, and its bifunctional nature provides the versatility needed for

complex molecular construction. For researchers and drug development professionals, this

compound represents a valuable tool for scaffold hopping, accessing novel chemical space,
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and developing next-generation therapeutics like PROTACs. Its strategic use can lead to

molecules with improved drug-like properties and stronger intellectual property positions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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